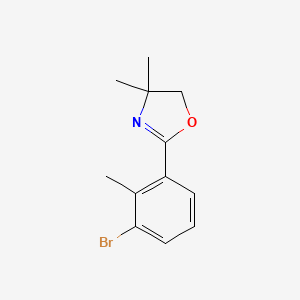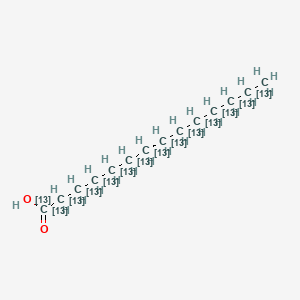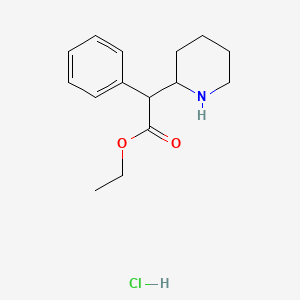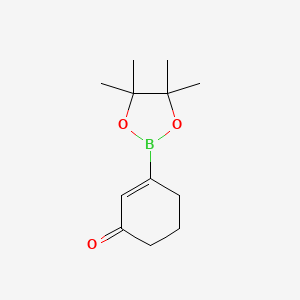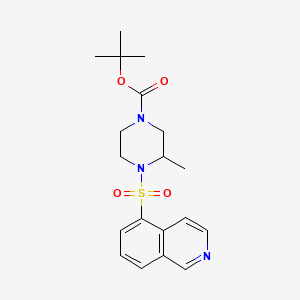
Tris(1,3-dichloro-2-propyl) Phosphate-d15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1,3-dichloro-2-propyl) Phosphate-d15, also known as TDCPP, is a chlorinated organophosphate . It is a clear colorless viscous liquid, generally a super-cooled liquid at room temperature but may occasionally solidify when held at low temperatures for prolonged periods . It has a wide variety of applications and is used as flame retardants, pesticides, plasticizers, and nerve gases .
Synthesis Analysis
TDCPP is produced by the reaction of epichlorohydrin with phosphorus oxychloride .Molecular Structure Analysis
The molecular formula of TDCPP is C9H15Cl6O4P . The IUPAC name is Tris(1,3-dichloropropan-2-yl) phosphate .Physical And Chemical Properties Analysis
TDCPP is a clear colorless viscous liquid . It has a molar mass of 430.89 g·mol−1 . It is generally a super-cooled liquid at room temperature but may occasionally solidify when held at low temperatures for prolonged periods .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Biodegradation
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is recognized as a persistent environmental pollutant. Research conducted by Takahashi et al. (2010) identified bacterial strains capable of degrading TDCPP, offering potential strategies for bioremediation of environments contaminated by this compound.
Exposure Assessment in Different Environments
Studies have focused on assessing human exposure to TDCPP. For instance, Carignan et al. (2013) measured TDCPP exposure in office workers through urine samples, linking the presence of TDCPP in office dust to personal exposure levels.
Health Risks and Toxicity
The potential health risks associated with TDCPP exposure are a significant concern. Wang et al. (2020) reviewed the environmental occurrence, exposure, and risks of TDCPP, indicating its role in acute, developmental, reproductive, and endocrine-disrupting toxicity.
Impact on Animal Models
Research on TDCPP's effects on animal models, like zebrafish, has been extensive. Wang et al. (2015) demonstrated that exposure to TDCPP adversely affects fish reproduction and alters hormone levels. This suggests potential ecological and health implications due to TDCPP presence in the environment.
Human Biomonitoring Studies
Human biomonitoring studies, such as those by Ospina et al. (2018), have shown widespread exposure to TDCPP among the general population, emphasizing the need for continued surveillance and risk assessment.
Molecular and Genetic Impacts
Studies like that by Volz et al. (2016) have explored the molecular impacts of TDCPP, such as changes in DNA methylation patterns in zebrafish, indicating a potential mechanism for developmental toxicity.
Developmental Effects in Embryos
Research by McGee et al. (2012) has shown that TDCPP exposure during early stages of zebrafish embryogenesis can delay remethylation of the zygotic genome, potentially leading to developmental abnormalities.
Transgenerational Effects
Studies such as that by Ren et al. (2019) have highlighted the transgenerational effects of TDCPP, showing that parental exposure can result in thyroid disruption and growth inhibition in offspring.
Embryonic Development Disruptions
Research like that by Dasgupta et al. (2018) has demonstrated that TDCIPP exposure during critical developmental stages can alter normal embryogenesis, leading to abnormal tissue and organ development.
Safety And Hazards
Eigenschaften
CAS-Nummer |
1447569-77-8 |
|---|---|
Produktname |
Tris(1,3-dichloro-2-propyl) Phosphate-d15 |
Molekularformel |
C9H15Cl6O4P |
Molekulargewicht |
445.98 |
IUPAC-Name |
tris(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Cl6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |
InChI-Schlüssel |
ASLWPAWFJZFCKF-BXSQCBKHSA-N |
SMILES |
C(C(CCl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl)Cl |
Synonyme |
1,3-Dichloro-2-propanol Phosphate-d15; 3PC-R-d15; Antiblaze 195-d15; CRP-d15; FR 10-d15; Fyrol FR 2-d15; PF 38-d15; PF 38/3-d15; TDCPP-d15; Tri(1,3-dichloroisopropyl) Phosphate-d15; Tris(1,3-dichloroisopropyl)phosphate-d15; Tris(1-chloromethyl-2-chlo |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



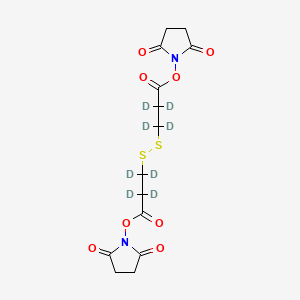
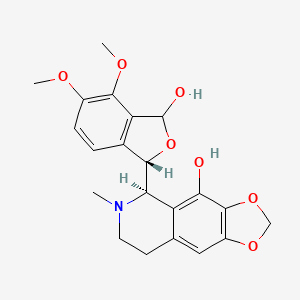
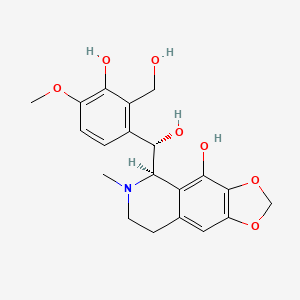
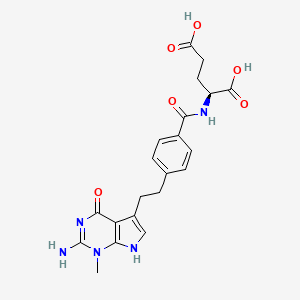
![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)
![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)
